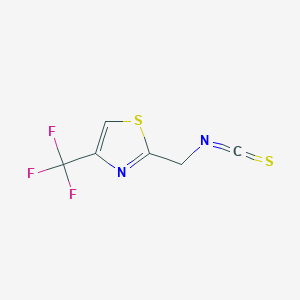
2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the trifluoromethyl group and the isothiocyanate group in this compound makes it particularly interesting for various chemical and industrial applications due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base.
Addition of the Isothiocyanate Group: The isothiocyanate group can be introduced by reacting the corresponding amine with thiophosgene (CSCl2) or by using other isothiocyanate reagents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the isothiocyanate group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino-thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of 2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole involves its interaction with various molecular targets. The isothiocyanate group is known to react with nucleophiles such as amines and thiols, forming covalent bonds. This reactivity can lead to the modification of proteins and enzymes, potentially altering their function. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Isothiocyanatomethyl)-1,3-thiazole: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
4-(Trifluoromethyl)-1,3-thiazole:
2-(Methylthio)-4-(trifluoromethyl)-1,3-thiazole: Contains a methylthio group instead of an isothiocyanate group, leading to different chemical behavior.
Uniqueness
2-(Isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole is unique due to the combination of the trifluoromethyl and isothiocyanate groups. This combination imparts distinct reactivity and properties, making it valuable for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C6H3F3N2S2 |
|---|---|
Poids moléculaire |
224.2 g/mol |
Nom IUPAC |
2-(isothiocyanatomethyl)-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C6H3F3N2S2/c7-6(8,9)4-2-13-5(11-4)1-10-3-12/h2H,1H2 |
Clé InChI |
VAVSVKRDFSNIII-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)CN=C=S)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


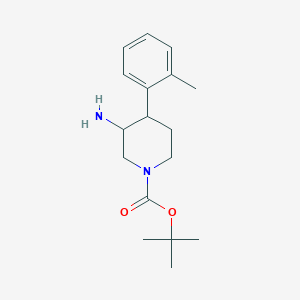
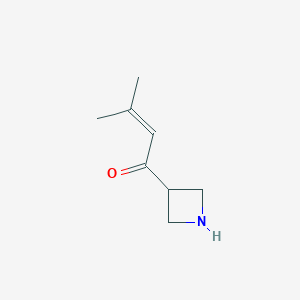
![1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13160059.png)

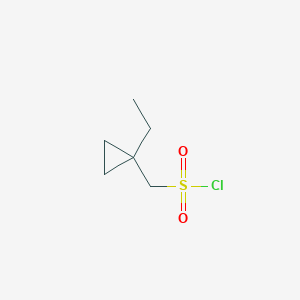
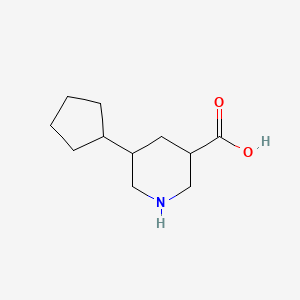

![5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13160080.png)
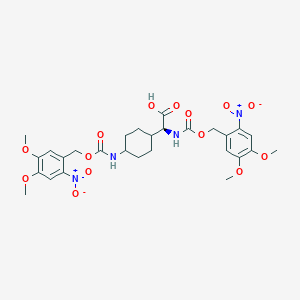
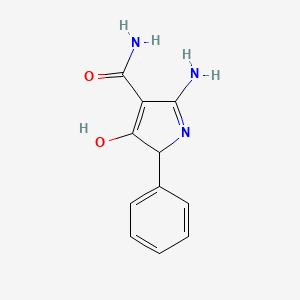
![2-[(2E)-5,6-dichloro-2-[[20-[(E)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13160103.png)
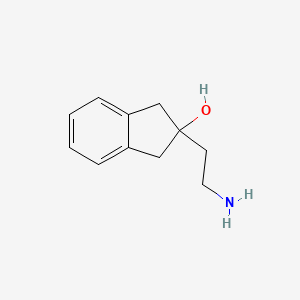

![[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13160119.png)
